CY5-YNE: A Technical Guide for Researchers in Drug Development
CY5-YNE: A Technical Guide for Researchers in Drug Development
An in-depth exploration of Sulfo-Cyanine5-alkyne (CY5-YNE), a versatile fluorescent probe for bioconjugation and advanced cellular imaging applications.
Introduction
CY5-YNE, also known as Sulfo-Cyanine5-alkyne, is a water-soluble, far-red fluorescent dye functionalized with a terminal alkyne group.[1][2][3] This reactive handle makes it an ideal tool for covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][4] Its exceptional brightness, photostability, and emission in the near-infrared (NIR) spectrum render it highly suitable for a range of applications in drug development, from target identification and validation to high-content screening and in vivo imaging.[5][6][7] This guide provides a comprehensive overview of the technical specifications of CY5-YNE, detailed experimental protocols for its use, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Core Properties and Quantitative Data
CY5-YNE exhibits robust and stable fluorescence, making it a reliable choice for quantitative and qualitative studies. The key spectral and physical properties are summarized in the tables below.
Spectral Properties
| Property | Value | Unit | References |
| Excitation Maximum (λex) | ~650 | nm | [2] |
| Emission Maximum (λem) | ~670 - 680 | nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | - | [8] |
| Fluorescence Lifetime (τ) | ~1.0 | ns | [9] |
| Recommended Laser Lines | 633, 647 | nm | [1][10] |
| Common Emission Filter | 660/20 | nm | [10] |
Physicochemical Properties
| Property | Value | References |
| Synonyms | Sulfo-Cyanine5-alkyne | [2] |
| Molecular Weight | ~693.87 - 787.96 | [1][3] |
| Molecular Formula | C₃₆H₄₃N₃O₇S₂ | [3] |
| Appearance | Blue solid | [1] |
| Solubility | Water, DMSO, DMF | [1][5] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to 10 | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of CY5-YNE in the labeling of biomolecules through copper-catalyzed click chemistry.
Protocol 1: General Labeling of Azide-Modified Proteins with CY5-YNE
This protocol outlines the fundamental steps for conjugating CY5-YNE to a protein containing an azide (B81097) group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
CY5-YNE
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Spin desalting columns or other protein purification systems
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CY5-YNE in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in an amine-free buffer.
-
Add CY5-YNE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 2 and 10 and should be optimized for each specific protein.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
-
Add the copper/ligand mixture to the protein-dye solution to a final concentration of 0.1-0.5 mM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sterically hindered substrates, reaction time may need to be extended.[11]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted CY5-YNE and copper catalyst using a spin desalting column, size-exclusion chromatography, or dialysis.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 650 nm.
-
Calculate the protein concentration and the concentration of CY5-YNE using the Beer-Lambert law and the extinction coefficients for the protein and CY5-YNE.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for most antibodies is between 2 and 10.
-
Protocol 2: Labeling of Azide-Modified Peptides or Oligonucleotides
This protocol is adapted for smaller biomolecules like peptides and oligonucleotides.
Materials:
-
Azide-modified peptide or oligonucleotide
-
CY5-YNE
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-buffered saline (TBS) or similar buffer
-
HPLC for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CY5-YNE in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of TCEP in deionized water.
-
-
Reaction Setup:
-
Dissolve the azide-modified peptide or oligonucleotide in TBS buffer.
-
Add a 1.5 to 5-fold molar excess of the CY5-YNE stock solution to the peptide/oligonucleotide solution.
-
Add TCEP to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled peptide or oligonucleotide by reverse-phase HPLC.
-
Mandatory Visualizations
The following diagrams illustrate key processes and workflows related to the use of CY5-YNE.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
